

Application Notes and Protocols for Long-Term Studies of BMS-820132

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These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy and safety of **BMS-820132**, a partial glucokinase (GK) activator for the treatment of type 2 diabetes.[1][2][3] The protocols detailed below are intended as a guide and should be adapted based on specific research objectives and institutional guidelines.

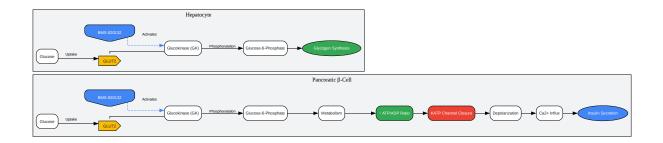
Introduction to BMS-820132

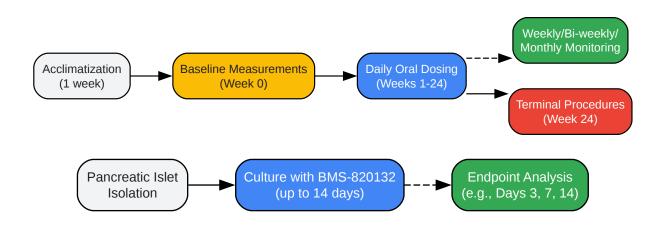
BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][4] GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose uptake, respectively. As a partial activator, **BMS-820132** is designed to enhance glucose-dependent insulin secretion and hepatic glucose uptake with a reduced risk of hypoglycemia compared to full GK activators.[2][3] Long-term studies are crucial to establish the sustained efficacy and safety profile of **BMS-820132**.

Mechanism of Action:

BMS-820132 allosterically binds to glucokinase, increasing its affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve for GK activity, resulting in enhanced glucose phosphorylation at lower glucose concentrations. In pancreatic β -cells, this augments glucose-stimulated insulin secretion. In hepatocytes, it promotes glucose uptake and conversion to glycogen.







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